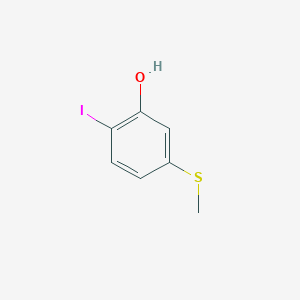

2-Iodo-5-(methylthio)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7IOS |

|---|---|

Molecular Weight |

266.10 g/mol |

IUPAC Name |

2-iodo-5-methylsulfanylphenol |

InChI |

InChI=1S/C7H7IOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |

InChI Key |

JMAQXJXZPQNQPI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)I)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 5 Methylthio Phenol and Analogues

Precursor-Based Synthetic Routes

Precursor-based syntheses involve the step-by-step assembly of the target molecule from simpler aromatic starting materials. This allows for precise control over the placement of functional groups by leveraging the directing effects of substituents introduced at each stage.

Synthesis from Substituted Anisoles and Thioanisoles

One viable precursor-based strategy begins with substituted anisoles (methoxybenzenes) or thioanisoles (methylthiobenzenes). Thioanisole (B89551) itself is an aromatic compound characterized by a benzene (B151609) ring substituted with a methylthio group (-S-CH3). cymitquimica.com A plausible synthetic route could involve the initial iodination of 3-methylthioanisole. The methoxy (B1213986) and methylthio groups are both ortho, para-directing; therefore, careful control of reaction conditions would be necessary to favor iodination at the C2 position. Following successful iodination, the critical step is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. This transformation can be accomplished using various reagents, with acid-catalyzed cleavage being a common method for converting anisole (B1667542) derivatives to phenols. researchgate.net

Alternatively, one could start with an iodinated anisole and then introduce the methylthio group. However, transformations of less-activated phenol (B47542) derivatives, such as aryl ethers, can be challenging. nih.gov The synthesis of aryl sulfides from precursors like arylboronic acids and dimethyldisulfide under metal-free conditions presents another pathway, offering operational simplicity and good functional group tolerance. organic-chemistry.org

Regioselective Iodination Strategies on Phenolic Precursors

The regioselective iodination of a phenolic precursor, such as 3-(methylthio)phenol, is a critical step in building the target molecule. The hydroxyl group is a strongly activating, ortho, para-director, while the methylthio group is also an ortho, para-director, though generally less activating than hydroxyl. cdnsciencepub.com This presents a challenge in selectively iodinating the C2 position, which is ortho to the hydroxyl group but also ortho to the methylthio group.

Several methods have been developed for the controlled iodination of phenols. A mild and highly regioselective monoiodination of phenols can be achieved using a combination of N-iodosuccinimide (NIS) and a stoichiometric amount of p-toluenesulfonic acid at room temperature, yielding versatile precursors for further derivatization. psu.edu Other effective iodinating systems include iodine in the presence of an oxidant or the use of iodine monochloride (ICl). researchgate.netorganic-chemistry.org For substrates requiring high selectivity, transition-metal-catalyzed methods, such as palladium(II)-catalyzed C-H iodination using a directing group, can provide excellent control over the site of functionalization. ontosight.ai A novel, environmentally friendly approach involves using a reagent system of I2/NaNO2, which allows for the regioselective iodination of phenols at room temperature. google.com

| Reagent System | Key Features | Reference |

|---|---|---|

| N-Iodosuccinimide (NIS) / p-Toluenesulfonic Acid | Mild, room temperature conditions; high regioselectivity for monoiodination. | psu.edu |

| Pd(II)-catalysis / Directing Group | Excellent site-selectivity for complex substrates via C-H activation. | ontosight.ai |

| Iodine (I₂) / Sodium Nitrite (NaNO₂) | "Green" reagent system; proceeds at room temperature. | google.com |

| Iodine Monochloride (ICl) | More electrophilic than I₂; effective for less activated rings. | organic-chemistry.org |

Introduction of the Methylthio Group onto Aromatic Scaffolds

Introducing a methylthio (-SCH3) group onto an aromatic ring, such as a pre-functionalized iodophenol, can be achieved through several methods. Transition-metal-catalyzed cross-coupling reactions are particularly effective. Copper-catalyzed C-S bond formation between aryl iodides and thiols or their corresponding salts is a well-established method. organic-chemistry.org For instance, using a low amount of copper iodide (CuI) as a catalyst allows for the coupling of various aryl iodides with thiophenols under relatively mild conditions with good functional group tolerance. organic-chemistry.org

Another approach involves the synthesis of aryl methyl sulfides from arylboronic acids and dimethyl disulfide. This metal-free method is noted for its mild conditions and excellent functional group tolerance. organic-chemistry.org In a more classical approach, 4-(methylthio)phenol (B156131) can be synthesized from 4-chlorophenol (B41353) by reaction with a methylthiol source in the presence of a base. ontosight.ai This highlights the utility of nucleophilic aromatic substitution when the ring is appropriately activated.

Direct Functionalization Approaches on Phenol Scaffolds

Direct functionalization involves modifying an existing phenol scaffold in the latter stages of a synthesis. These methods rely on the inherent reactivity of the phenol ring, which is highly activated towards electrophilic substitution.

Electrophilic and Nucleophilic Iodination of Phenols

The direct iodination of phenols is a classic example of electrophilic aromatic substitution. beilstein-journals.org The hydroxyl group is a powerful activating group, making the aromatic ring highly nucleophilic and susceptible to attack by even weak electrophiles like iodine. organic-chemistry.org Because of this high reactivity, controlling the extent of iodination to prevent the formation of di- or tri-iodinated products can be a challenge and often requires careful control of stoichiometry and reaction conditions. beilstein-journals.org

A variety of reagents have been employed for this purpose. The reaction of phenol with iodine (I₂) and hydrogen peroxide (H₂O₂) in water can yield 2-iodophenol (B132878). researchgate.net N-iodosuccinimide (NIS) is another commonly used reagent that can smoothly iodinate phenols in high yield. psu.edu For less reactive aromatic systems, the more electrophilic iodine monochloride (ICl) is often effective. organic-chemistry.org While electrophilic iodination is dominant, nucleophilic iodination of phenols is not a typical reaction pathway unless the ring is heavily substituted with strong electron-withdrawing groups.

| Reagent/System | Description | Reference |

|---|---|---|

| Iodine (I₂) / Oxidant (e.g., H₂O₂, NaIO₄) | Classic method; oxidant generates the electrophilic iodine species. | researchgate.netacs.org |

| N-Iodosuccinimide (NIS) | A mild and convenient source of electrophilic iodine; often used for selective mono-iodination. | psu.edu |

| Iodine Monochloride (ICl) | A more potent iodinating agent than I₂ due to the polarization of the I-Cl bond. | organic-chemistry.org |

| [Bis(acetoxy)iodo]benzene (DAIB) | Used in the synthesis of 2-iodophenol from 2-iodophenylboronic acid precursors. | researchgate.net |

Selective Thiomethylation of Phenols and Related Aryl Systems

The direct and selective introduction of a methylthio group onto a phenol ring is a more nuanced process. While the synthesis of thiophenols from phenols is possible, it often involves a multi-step sequence. cymitquimica.com However, specific methods for direct thiomethylation have been developed.

One elegant method for selective ortho-thiomethylation involves the use of dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like thionyl chloride. psu.edu This reaction proceeds through the formation of a sulfonium (B1226848) salt intermediate, which then undergoes a organic-chemistry.orgontosight.aisigmatropic rearrangement to yield the ortho-methylthiomethylated phenol in good yields. psu.edu Another approach utilizes alkyl diethylaminomethyl sulfides as efficient reagents for introducing alkylthiomethyl groups into phenols. researchgate.net The reaction of thiols with N,N,N′,N′-tetraethylmethylene diamine and phenols in DMF also affords thiomethyl-substituted phenols in high yields. researchgate.net These methods provide direct access to thiomethylated phenols, which are valuable intermediates in organic synthesis.

Catalytic Strategies in the Synthesis of 2-Iodo-5-(methylthio)phenol

Catalytic approaches are central to modern organic synthesis, enabling reactions that would otherwise be difficult or inefficient. For a molecule such as this compound, catalytic methods can be envisioned for both the introduction of the iodine atom and the methylthio group. The choice of catalyst and reaction conditions is critical to control the regioselectivity and to ensure the compatibility of the functional groups present on the aromatic ring.

Transition metal catalysis is a cornerstone of contemporary organic synthesis, providing versatile pathways for the formation of carbon-heteroatom bonds. beilstein-journals.orgbeilstein-journals.orgnih.gov In the context of synthesizing this compound, transition metal catalysts could be employed for the direct C-H iodination of a phenol derivative. While direct catalytic iodination of phenols is an area of ongoing research, related transition metal-catalyzed halogenations and other C-H functionalizations offer valuable insights.

For instance, palladium-catalyzed C-H functionalization has been extensively studied for the ortho-olefination of phenols, demonstrating the feasibility of directing group-assisted functionalization of the phenol ring. nih.gov A similar strategy could conceptually be applied for iodination.

Copper-catalyzed reactions are also highly relevant. Copper catalysts have been effectively used for the O-arylation of phenols with aryl halides, showcasing their utility in forming C-O bonds under relatively mild conditions. nih.gov While this is an etherification reaction, it highlights the ability of copper to catalyze transformations on the phenol scaffold. More directly applicable is the potential for copper-catalyzed C-H iodination. Although not specifically documented for this compound, copper-catalyzed methods for the iodination of various aromatic compounds are known.

The following table summarizes representative examples of transition metal-catalyzed functionalization of phenols and related compounds, which could serve as a basis for developing a synthesis for this compound.

| Catalyst | Ligand | Substrate | Reagent | Product | Yield (%) | Reference |

| CuI | Picolinic acid | o-cresol | 4-Iodotoluene | 2-Methyl-4'-methyldiphenyl ether | 92 | nih.gov |

| CuI | Picolinic acid | 2,6-Dimethylphenol | 2-Bromotoluene | 2,6-Dimethyl-2'-methyldiphenyl ether | 89 | nih.gov |

| Pd(OAc)₂ | (t-Bu)₂P(biphenyl) | 4-Chlorophenol | KOH | 4-Hydroxyphenylboronic acid | 85 | beilstein-journals.org |

This table presents examples of transition metal-catalyzed reactions on phenol substrates, illustrating the potential for functionalization.

The synthesis of this compound via a transition metal-catalyzed approach would likely involve the iodination of 3-(methylthio)phenol. The directing effects of the hydroxyl and methylthio groups would need to be carefully considered. The hydroxyl group is a strong ortho-, para-director, while the methylthio group is also an ortho-, para-director, though generally weaker. The position of iodination would therefore be influenced by the choice of catalyst and reaction conditions.

Lewis acids play a crucial role in a variety of organic transformations by activating substrates towards nucleophilic attack or by promoting bond-forming reactions. In the synthesis of this compound, a Lewis acid could be employed to facilitate the introduction of the methylthio group onto an iodinated phenol precursor, such as 4-iodophenol.

A notable example of a Lewis acid-mediated C-H functionalization relevant to this synthesis is the iron(III)-catalyzed ortho-thioarylation of phenols. researchgate.net This method utilizes an iron(III) triflimide catalyst in conjunction with a Lewis base to activate an N-(arylthio)succinimide reagent, leading to the regioselective thiolation of the phenol at the ortho position. This strategy could potentially be adapted for the thiomethylation of an iodophenol.

The proposed mechanism for this type of reaction involves the coordination of the Lewis acid to the thiolation reagent, enhancing its electrophilicity. The phenol then acts as a nucleophile, attacking the activated sulfur species. The regioselectivity is often controlled by the steric and electronic properties of the substrate and the catalyst system.

The following table provides an example of a Lewis acid-catalyzed thioarylation of a phenol, which demonstrates a potential route for the introduction of a sulfur-based functional group ortho to a hydroxyl group.

| Lewis Acid | Lewis Base | Substrate | Reagent | Product | Yield (%) | Reference |

| Fe(NTf₂)₃ | Bis(4-methoxyphenyl)sulfane | Phenol | N-(2-Bromophenylthio)succinimide | 2-(2-Bromophenylthio)phenol | 95 | researchgate.net |

This table illustrates the application of a Lewis acid in promoting the ortho-thioarylation of a phenol, a key transformation for synthesizing analogues of the target compound.

For the synthesis of this compound, one could envision a strategy starting from 4-iodophenol. A Lewis acid-mediated thiomethylation, potentially using a reagent like N-(methylthio)succinimide in the presence of an iron or other suitable Lewis acid catalyst, could lead to the desired product. The regioselectivity of this reaction would be critical, as thiomethylation could potentially occur at either of the positions ortho to the hydroxyl group.

Chemical Reactivity and Transformations of 2 Iodo 5 Methylthio Phenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for reactions, enabling the synthesis of a diverse array of derivatives through O-functionalization, phenolate (B1203915) formation, and silylation.

The phenolic hydroxyl group of 2-Iodo-5-(methylthio)phenol can readily undergo O-functionalization reactions such as etherification and esterification. These transformations typically proceed via the corresponding phenolate anion, which is a more potent nucleophile.

Etherification: In the presence of a base, the phenol (B47542) can be deprotonated to form a phenolate, which can then react with an alkyl halide in a Williamson ether synthesis to yield an alkyl aryl ether. wikipedia.org This reaction is a standard method for converting phenols to ethers.

Esterification: Similarly, ester derivatives can be prepared by reacting the phenolate with an acyl halide or anhydride. This process introduces an ester functional group, which can significantly alter the chemical and physical properties of the parent molecule.

Table 1: Examples of O-Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I) | Alkyl Aryl Ether |

| Esterification | Acyl Halide (e.g., CH₃COCl) | Aryl Ester |

The acidity of the phenolic proton allows for the formation of a phenolate anion upon treatment with a suitable base, such as an alkali metal hydroxide (B78521) or alkoxide. wikipedia.orgnih.gov The resulting phenolate is a negatively charged ion where the charge is delocalized over the aromatic ring and the oxygen atom. nih.gov

The formation of the phenolate anion significantly enhances the nucleophilicity of the oxygen atom. wikipedia.org This increased reactivity is crucial for the O-functionalization reactions described previously. The phenoxide anion is generally considered a strong nucleophile, comparable in strength to carbanions or tertiary amines. wikipedia.org While both oxygen and carbon atoms of the phenolate can act as nucleophiles, oxygen attack is typically kinetically favored in reactions with alkylating or acylating agents. wikipedia.orgresearchgate.net

Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). researchgate.net The active hydrogen of the phenolic hydroxyl group in this compound can be replaced with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. researchgate.net

This is typically achieved by reacting the phenol with a silylating agent like trimethylchlorosilane (TMCS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting silyl ether is generally more stable and less polar than the parent phenol, which can improve its chromatographic behavior. researchgate.net

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond is another key reactive center in the molecule, providing a handle for the formation of new carbon-carbon and carbon-heteroatom bonds, as well as for oxidative transformations.

The aryl iodide functionality makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are powerful tools in organic synthesis for the construction of complex molecular architectures. nih.gov The carbon-iodine bond is relatively weak compared to carbon-bromine or carbon-chlorine bonds, making it more reactive in oxidative addition steps that are often key to the catalytic cycles of these reactions.

Examples of cross-coupling reactions that can be envisioned for this molecule include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene under palladium catalysis to form a substituted alkene. researchgate.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond.

These reactions allow for the introduction of a wide range of substituents at the 2-position of the phenolic ring, further highlighting the synthetic utility of this compound.

Table 2: Potential Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Resulting Bond |

|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

Hypervalent iodine reagents are versatile oxidants that can effect a range of transformations on phenolic compounds. researchgate.netsemanticscholar.org The oxidation of phenols can lead to the formation of quinones and other related compounds. researchgate.netnih.gov The reaction pathway often involves an initial ligand exchange between the phenolic proton and the hypervalent iodine reagent to generate an O-I(III) intermediate. researchgate.net This intermediate can then undergo further transformations, driven by the reduction of the iodine center. researchgate.net

While specific studies on this compound are not prevalent, the presence of the electron-donating methylthio and hydroxyl groups suggests it would be susceptible to oxidation by reagents such as 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane. The outcome of such a reaction would depend on the specific reagent and reaction conditions employed. It is also conceivable that the aryl iodide moiety itself could be a precursor to a hypervalent iodine species under appropriate oxidative conditions.

Radical Reactions Involving the Iodine Center

The carbon-iodine bond in aryl iodides such as this compound is susceptible to cleavage under photolytic or thermal conditions, leading to the formation of an aryl radical. This reactivity is the basis for various radical-mediated transformations. The generation of the aryl radical at the C2 position opens pathways for intramolecular reactions, such as hydrogen atom transfer, or intermolecular reactions with other radical species or trapping agents.

Radical translocation reactions, a notable application, rely on the initial formation of a reactive aryl radical. This radical can then abstract a hydrogen atom from a remote site within the same molecule, effectively transferring the radical center. The driving force for such a rearrangement is typically the formation of a more stabilized radical. While specific studies on this compound are not detailed, the principles of radical generation from aryl iodides are well-established in organic synthesis. For instance, the photolytic cleavage of the C-I bond is a common method for initiating such radical cascades.

Halogen Exchange Reactions and Decarboxylative Halogenation

The iodine substituent on this compound can be replaced by other halogens through halogen exchange reactions. The most common of these is the Finkelstein reaction, which traditionally involves the conversion of alkyl chlorides or bromides to iodides. While the direct replacement of an aryl iodide with a lighter halogen is less common due to the strength of the C-I bond, it can be achieved under specific catalytic conditions. The so-called "aromatic Finkelstein reaction" can be facilitated by catalysts such as copper(I) iodide in combination with diamine ligands, or by nickel(II) bromide and tri-n-butylphosphine. These reactions are equilibrium-driven and can be influenced by the solubility of the resulting halide salts.

Decarboxylative halogenation is another important transformation for the synthesis of aryl halides, though it is not a direct reaction of this compound itself. This method involves the conversion of a carboxylic acid to the corresponding organic halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. For example, a precursor molecule like 2-hydroxy-4-(methylthio)benzoic acid could potentially be converted to an iodo- or other halo-phenol derivative through this process.

Reactions of the Methylthio Group

The methylthio (-SCH₃) group is a versatile functional handle that can undergo several key transformations, including oxidation, alkylation, and cleavage.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties and steric bulk of the substituent. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). The reaction typically proceeds in a controlled manner, allowing for the selective formation of the sulfoxide with one equivalent of the oxidizing agent, while the use of excess oxidant leads to the fully oxidized sulfone. For the analogous compound, 3-iodo-2-(methylthio)phenol, these oxidations are well-documented.

| Reactant | Reagent(s) | Product(s) |

| This compound | H₂O₂ or m-CPBA (1 eq) | 2-Iodo-5-(methylsulfinyl)phenol (Sulfoxide) |

| This compound | H₂O₂ or m-CPBA (>2 eq) | 2-Iodo-5-(methylsulfonyl)phenol (Sulfone) |

Alkylation and Derivatization at Sulfur

The sulfur atom of the methylthio group is nucleophilic and can be alkylated to form a sulfonium (B1226848) salt. This reaction typically involves treating the thioether with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate. The resulting sulfonium salt is a positively charged species that can be used in a variety of subsequent synthetic transformations, acting as a leaving group or participating in rearrangement reactions. The formation of these salts enhances the water solubility of the molecule and opens up pathways for further functionalization.

| Reactant | Alkylating Agent | Product |

| This compound | Methyl Iodide | (2-Hydroxy-4-iodophenyl)dimethylsulfonium iodide |

Selective Cleavage of the Methylthio Bond

The selective cleavage of the bonds to the sulfur atom in the methylthio group can be a useful synthetic strategy. Recent methods have focused on the metal-free, selective cleavage of the C(sp³)–S bond (the bond between the methyl group and sulfur). For instance, reagents like N-fluorobenzenesulfonimide (NFSI) have been shown to mediate the selective cleavage of the methyl C–S bond in aryl methyl thioethers at elevated temperatures. organic-chemistry.orgacs.org This type of reaction can lead to the formation of a thiol or other sulfur-functionalized derivatives, providing a route to modify the core structure of this compound. Another approach involves the use of N-chlorosuccinimide (NCS), which can lead to the formation of aryl aldehydes from aryl methyl thioethers. mdpi.com

Aromatic Ring Functionalization and Substitution Patterns

Further functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents: the hydroxyl (-OH), iodo (-I), and methylthio (-SCH₃) groups. In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions on the ring.

Hydroxyl Group (-OH): This is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.comucalgary.ca

Iodo Group (-I): Halogens are an interesting case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance to stabilize the intermediate carbocation. libretexts.org

Methylthio Group (-SCH₃): This group is generally considered to be weakly activating and ortho, para-directing. Like the hydroxyl group, the sulfur atom can donate electron density to the ring via resonance.

The positions on the ring relative to the hydroxyl group are C2 (iodo), C3, C4, C5 (methylthio), and C6. The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The positions ortho to the methylthio group are C4 and C6, and the para position is C1 (bearing the hydroxyl group). The positions ortho to the iodo group are C1 (hydroxyl) and C3.

Given that the hydroxyl group is the most powerful activating group, it will largely control the position of substitution. The positions ortho and para to the hydroxyl group are C2, C4, and C6. Since C2 is already substituted with iodine, the most likely positions for an incoming electrophile are C4 and C6. The methylthio group also directs to these positions. Therefore, electrophilic substitution on this compound is expected to yield a mixture of products substituted at the C4 and C6 positions. The high reactivity of phenols can sometimes lead to polysubstitution, especially under harsh reaction conditions. ucalgary.calibretexts.org

| Substituent | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating | ortho, para |

| -I (Iodo) | Weakly Deactivating | ortho, para |

| -SCH₃ (Methylthio) | Weakly Activating | ortho, para |

Electrophilic Aromatic Substitution Directivity Influenced by Substituents

In electrophilic aromatic substitution reactions, the hydroxyl (-OH) group is a strongly activating and ortho, para-directing substituent. chemistrysteps.comlibretexts.orgbyjus.com This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. byjus.comuci.edu The methylthio (-SMe) group is also an activating, ortho, para-directing group, though generally less so than the hydroxyl group. Conversely, the iodo (-I) substituent is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions because of the resonance stabilization it can provide to the carbocationic intermediate. uci.eduyoutube.comlibretexts.org

The combined influence of these three substituents on this compound results in a complex substitution pattern. The powerful activating and directing effect of the hydroxyl group is the dominant factor. The positions ortho and para to the hydroxyl group are C6 and C4, respectively. The C2 position is already substituted with an iodine atom. Therefore, incoming electrophiles will preferentially substitute at the C4 and C6 positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -SMe (Methylthio) | Activating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

Considering the positions on the this compound ring:

C4: Para to the hydroxyl group and ortho to the methylthio group. This position is highly activated.

C6: Ortho to the hydroxyl group and meta to the methylthio group. This position is also highly activated.

C3: Meta to both the hydroxyl and methylthio groups, and ortho to the iodo group. This position is the least activated.

Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the precise ratio of products depending on the specific electrophile and reaction conditions.

C-H Functionalization Strategies (e.g., Photochemical, Catalytic)

Direct C-H functionalization is a powerful strategy for modifying organic molecules that avoids the need for pre-functionalized starting materials. scispace.comacs.org For phenols, these reactions often take advantage of the directing ability of the hydroxyl group. researchgate.net

Photochemical C-H Functionalization: Visible-light photoredox catalysis has emerged as a valuable tool for C-H functionalization. nih.gov This method can be combined with transition metal catalysis, such as ruthenium, to achieve ortho-olefination of phenols. scispace.com In such systems, a photoredox catalyst can regenerate the active metal catalyst, enabling a catalytic cycle. scispace.com While specific studies on this compound are not prevalent, the general principles of photochemical C-H functionalization of phenols are applicable. For instance, photocatalytic oxidative coupling of phenols can occur using a heterogeneous titanium dioxide photocatalyst in the presence of visible light and air. nih.gov

Catalytic C-H Functionalization: Transition metal catalysis is a cornerstone of C-H activation. nih.govscielo.brresearchgate.net Palladium-catalyzed reactions, for example, are widely used for C-H iodination, though these often require a directing group to achieve regioselectivity. nih.gov For phenols, the hydroxyl group itself can act as a directing group, facilitating ortho-selective C-H functionalization. researchgate.net Various transition metals, including rhodium, iridium, and ruthenium, have been employed in catalytic C-H activation reactions. scielo.br The development of methods for meta-selective C-H functionalization of phenols has also been an area of active research, often requiring specialized directing groups. researchgate.net

Strategies for the C-H functionalization of this compound would need to consider the electronic and steric influences of all three substituents to achieve the desired regioselectivity.

Multi-functional Reactivity and Cascade Reactions

The presence of multiple reactive sites on this compound allows for complex and sequential reactions, including cascade reactions where multiple bonds are formed in a single operation.

Investigation of Competing Reaction Pathways and Selectivity

The different functional groups on this compound can lead to competing reaction pathways. For example, in reactions with strong bases and electrophiles, competition can exist between O-alkylation of the phenolic hydroxyl group (Williamson ether synthesis) and C-alkylation at the activated ring positions. kirj.ee In some cases of 4-formyl phenols with electron-donating groups, electrophilic substitution of the formyl group has been observed alongside these pathways. kirj.ee

The selectivity of a given reaction can often be controlled by the choice of reagents, catalysts, and reaction conditions. For example, in the oxidative coupling of phenols, different catalysts can lead to selective formation of ortho-ortho, ortho-para, or para-para coupled products. acs.org Chromium salen catalysts have shown unique effectiveness in the selective cross-coupling of different phenols. acs.org For this compound, the interplay between the hydroxyl, methylthio, and iodo groups would present a complex system where careful tuning of reaction parameters would be crucial to achieve a desired outcome.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound and its derivatives can be conducive to intramolecular cyclization and rearrangement reactions.

Intramolecular Cyclization: If a suitable side chain is introduced onto the molecule, intramolecular cyclization can occur. For example, 2-allylphenols can undergo intramolecular cyclization to form dihydrobenzofurans, a reaction that can be catalyzed by various metals including copper and silver. researchgate.net Similarly, 2-alkynyl phenols can be cyclized to form substituted benzofurans using a copper catalyst. rsc.org The presence of the iodo group in a derivative of this compound could also participate in cyclization reactions, for instance, through a Heck-type reaction. ethernet.edu.et

Rearrangement Reactions: Phenolic compounds are known to undergo various rearrangement reactions. The Claisen rearrangement, for example, is a thermal rearrangement of allyl aryl ethers to form o-allylphenols. byjus.comyoutube.com This reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement to a cyclohexadienone intermediate, which then tautomerizes to the more stable phenol. byjus.com While not a direct reaction of this compound itself, an allyl ether derivative could undergo such a rearrangement. Other rearrangements of phenols are also known, sometimes occurring under conditions of nucleophilic aromatic substitution where benzyne (B1209423) intermediates are formed, leading to substitution at a different position on the ring. libretexts.org

Table of Compounds

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of 2-Iodo-5-(methylthio)phenol by probing the vibrational modes of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. researchgate.net A broad band is anticipated in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. researchgate.netnist.gov The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The region between 1450 and 1600 cm⁻¹ will show sharp peaks corresponding to the C=C stretching vibrations within the benzene (B151609) ring. nih.gov Furthermore, the C-S stretching vibration of the methylthio group is expected to produce a weak band in the 600-800 cm⁻¹ range, while the C-I bond will exhibit a characteristic stretching frequency at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and the C-S and C-I stretches are expected to be prominent. longdom.org Resonance Raman studies on similar molecules like 2-iodothiophene (B115884) show strong activation of ring stretching modes upon excitation. researchgate.netnih.gov For this compound, the symmetric vibrations of the substituted benzene ring would be particularly Raman-active, providing clear signals for structural confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (Broad) | FT-IR |

| Aromatic C-H | Stretching | 3000-3100 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1450-1600 | FT-IR, Raman |

| C-S (Methylthio) | Stretching | 600-800 | FT-IR, Raman |

| C-I | Stretching | 500-600 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

NMR spectroscopy is indispensable for mapping the precise connectivity of atoms in this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom. For this compound, a singlet corresponding to the three protons of the methylthio (-SCH₃) group would be expected, likely in the range of 2.4-2.5 ppm, similar to related thioanisole (B89551) compounds. rsc.org The phenolic hydroxyl (-OH) proton would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The three aromatic protons on the benzene ring will present as distinct multiplets, with their chemical shifts and coupling patterns determined by their positions relative to the iodo, hydroxyl, and methylthio substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. docbrown.info this compound has seven carbon atoms, but due to the substitution pattern, six distinct signals are expected for the aromatic carbons and one for the methylthio carbon. The carbon atom bonded to the iodine (C-I) would show a signal at a relatively low field (high ppm value) due to the heavy atom effect, potentially around 90 ppm. rsc.org The carbon attached to the hydroxyl group (C-OH) would resonate further downfield, typically in the 150-160 ppm range. The methylthio carbon (-SCH₃) would appear at a much higher field, around 15 ppm. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals. COSY would establish the coupling relationships between the aromatic protons, while HSQC would correlate each proton with its directly attached carbon atom, confirming the structural elucidation.

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -SCH₃ | ¹H | ~2.4-2.5 | Singlet |

| -OH | ¹H | Variable (Broad) | Singlet |

| Aromatic H | ¹H | ~6.5-7.5 | Multiplets |

| -SCH₃ | ¹³C | ~15 | - |

| C-I | ¹³C | ~90 | - |

| Aromatic C | ¹³C | ~115-140 | - |

| C-OH | ¹³C | ~150-160 | - |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₇IOS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ¹²⁷I, ³²S). This precise mass measurement allows for the unambiguous determination of the molecular formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be employed. The resulting mass spectrum would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, whose measured mass-to-charge ratio would correspond to the calculated exact mass, confirming the compound's identity and distinguishing it from other potential isomers or compounds with the same nominal mass.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis.

GC-MS (Gas Chromatography-Mass Spectrometry): Given its phenolic nature, this compound may require derivatization to increase its volatility for GC analysis. Once rendered suitable for GC, the technique can effectively separate it from other volatile components in a mixture. The coupled mass spectrometer then provides mass spectra for each separated component, allowing for their identification. nist.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is exceptionally well-suited for the analysis of phenolic compounds without the need for derivatization. nih.govmdpi.com Reversed-phase high-performance liquid chromatography (HPLC) would be used to separate the compound from a mixture based on its polarity. nih.gov The eluent is then passed into a mass spectrometer, which provides molecular weight and fragmentation data for identification. mdpi.com LC-MS is a highly sensitive and specific technique for both qualitative and quantitative analysis, making it ideal for assessing the purity of the final product and for tracking the consumption of reactants and the formation of products during the synthesis. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, HF, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in modeling the properties of 2-Iodo-5-(methylthio)phenol. Time-dependent DFT (TD-DFT) is further utilized to explore the excited-state properties of the molecule. These methods provide a detailed understanding of the molecule's electronic structure and behavior. ijaemr.comsemanticscholar.orgresearchgate.netajol.info

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Conformational analysis is also performed to identify different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important for understanding the orientation of the hydroxyl (-OH) and methylthio (-SCH3) groups relative to the benzene (B151609) ring and each other.

Table 1: Representative Optimized Geometric Parameters for a Substituted Phenol (B47542)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O | 1.36 | - | - |

| O-H | 0.96 | - | - |

| C-S | 1.77 | - | - |

| S-C(H3) | 1.81 | - | - |

| C-I | 2.10 | - | - |

| C-C-O | - | 120.5 | - |

| C-O-H | - | 109.0 | - |

| C-C-S | - | 121.0 | - |

| C-S-C | - | 103.0 | - |

| C-C-I | - | 119.8 | - |

| H-O-C-C | - | - | 0.0 / 180.0 |

| C-C-S-C | - | - | Variable |

Note: This table presents typical values for substituted phenols and related molecules and serves as a representative example. Actual values for this compound would be determined through specific calculations.

Following geometric optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized structure is a true energy minimum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the chemical bonds. By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands can be achieved. Studies on substituted phenols have shown that the vibrational frequencies are sensitive to the nature and position of the substituents on the aromatic ring. nih.govnih.govoptica.orgresearchgate.net

Table 2: Representative Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2980-2870 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| C-O Stretch | 1260-1200 |

| C-S Stretch | 700-600 |

| C-I Stretch | 600-500 |

Note: These are representative frequency ranges for the given vibrational modes. The exact values for this compound would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netajol.info The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. ajchem-a.com A smaller energy gap suggests that the molecule is more reactive. For this compound, the distribution and energies of these orbitals are influenced by the electron-donating hydroxyl and methylthio groups and the electron-withdrawing iodo group.

Table 3: Representative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap | 7.0 |

Note: These values are illustrative and represent typical ranges for substituted phenols. Precise values for this compound would be determined computationally.

Electronic Properties and Reactivity Prediction

Computational methods also allow for the prediction of the electronic properties and reactivity of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and sulfur atoms due to their lone pairs of electrons, making them sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction. The iodine atom can also exhibit regions of positive potential, known as a σ-hole, making it a potential site for halogen bonding. researchgate.net

To quantify the reactivity of different atomic sites within this compound, reactivity indices derived from DFT, such as Fukui functions, are employed. wikipedia.orgscm.comfaccts.de The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack. For instance, the site with the highest value of the Fukui function for nucleophilic attack (f+) will be the most susceptible to attack by a nucleophile. Similarly, the site with the highest value for electrophilic attack (f-) will be the most reactive towards an electrophile. These indices provide a more quantitative picture of the site selectivity of chemical reactions involving this compound. The presence of nitro groups in aromatic systems has been shown to influence Fukui functions, and similar effects can be anticipated from the substituents in the target molecule. mdpi.com

In-Depth Theoretical Analysis of this compound Reveals Limited Research

Initial investigations into the theoretical and computational chemistry of this compound have revealed a significant gap in dedicated research on this specific compound. While extensive computational methods exist for analyzing molecular properties, their direct application to this compound has not been documented in readily available scientific literature. Methodologies such as Natural Bond Orbital (NBO) analysis, advanced electron density analysis, and calculations of non-linear optical (NLO) properties, which are pivotal for understanding molecular behavior, have yet to be specifically applied to this molecule according to current findings.

A comprehensive search of scholarly articles and chemical databases did not yield specific studies focusing on the detailed computational analysis of this compound. The following sections outline the intended areas of investigation as per the initial research plan; however, it is crucial to note the absence of specific data for the target compound. The descriptions provided are therefore based on the general principles of these computational methods.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intermolecular interactions within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, providing quantitative insights into the stability arising from these interactions. For this compound, an NBO analysis would be expected to reveal key features such as the delocalization of electron density from the lone pairs of the oxygen and sulfur atoms into the aromatic ring. The presence of the electron-withdrawing iodine atom and the electron-donating methylthio and hydroxyl groups would create a complex electronic environment, which NBO analysis could elucidate by quantifying the hyperconjugative interactions and their stabilization energies. However, no specific NBO studies on this compound have been found.

Advanced electron density analyses, including the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), offer a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which are indicative of covalent bonds and lone pairs. For this compound, these analyses would map the electron distribution around the C-I, C-S, C-O, and O-H bonds, as well as the lone pairs on the heteroatoms.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by analyzing the electron density and its gradient. In the context of this compound, RDG analysis could visualize potential intramolecular hydrogen bonding between the hydroxyl group and the sulfur or iodine atoms, as well as other weak interactions influencing its conformational preferences.

Despite the utility of these methods, no studies applying ELF, LOL, or RDG analysis to this compound have been identified.

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β), by calculating the response of the molecule to an external electric field. The presence of both donor (hydroxyl, methylthio) and acceptor-like (iodo) groups on the phenol ring suggests that this compound might exhibit interesting NLO properties. Theoretical calculations would be essential to quantify its potential as an NLO material. To date, no such calculations for this specific compound have been reported in the literature.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent on the electronic structure, geometry, and properties of a solute molecule. For this compound, PCM calculations would be valuable for understanding how its properties, such as its electronic spectrum and reactivity, change in different solvent environments. Currently, there is no available research that includes solvent effect modeling for this compound.

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing detailed insights into the reaction pathway. For this compound, such studies could explore its synthesis, degradation, or its reactivity in various chemical transformations. For instance, the mechanism of its formation from precursor molecules or its participation in subsequent reactions could be elucidated. However, no computational studies on the reaction pathways involving this compound have been found.

Applications As a Synthetic Intermediate and Building Block

Role in Carbon-Carbon Bond Formation Reactions

The presence of an aryl iodide functionality makes 2-Iodo-5-(methylthio)phenol an excellent substrate for palladium-catalyzed reactions to form new carbon-carbon bonds. The high reactivity of the C-I bond allows for coupling under relatively mild conditions, often showing high selectivity while preserving the other functional groups.

This compound is an ideal candidate for several key palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C(sp²)–C(sp²) and C(sp²)–C(sp) bonds. researchgate.net The reactivity order for aryl halides in these reactions is generally I > Br > Cl, making the iodo-substituted phenol (B47542) highly reactive. wikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium(0) complex. nih.gov For this compound, this reaction would enable the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 2-position, leading to the formation of substituted biphenyls or styrenes. The reaction is known for its mild conditions and tolerance of numerous functional groups, including phenols and thioethers, which would remain intact during the coupling. nih.govmdpi.com

The Sonogashira coupling reaction joins an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This methodology allows for the direct installation of an alkynyl group onto the phenolic scaffold, producing 2-alkynyl-5-(methylthio)phenols. These products are themselves valuable intermediates for further transformations. nih.govorganic-chemistry.org Copper-free Sonogashira variants have also been developed to circumvent the issue of alkyne homocoupling. nih.gov

The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner for the aryl iodide. wikipedia.orglibretexts.org While organotin compounds are toxic, the Stille reaction offers broad functional group tolerance and is effective for creating complex molecular structures. uwindsor.ca The coupling of this compound with various organostannanes would provide access to a diverse range of substituted aromatic products.

The table below summarizes the expected outcomes of these cross-coupling reactions with this compound as the substrate.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Class |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryls, Styrenes |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Arylalkynes |

| Stille | Organostannane (R-Sn(Alkyl)₃) | Pd(PPh₃)₄ | Biaryls, Vinylarenes |

This table is illustrative of typical conditions and product types based on established methodologies for aryl iodides.

The functionalities present in this compound and its derivatives can be exploited to construct fused ring systems. Following a Sonogashira coupling, for instance, the resulting 2-alkynyl-5-(methylthio)phenol can undergo intramolecular cyclization.

A notable transformation is the iodocyclization of related 2-(methylthio)phenylacetylenes, which proceeds through an iodonium (B1229267) intermediate followed by an anti-attack of the sulfur atom to form a 3-iodobenzothiophene. unipa.it While this involves a different starting material, it highlights a potential reaction pathway for derivatives of this compound. Furthermore, oxidative cyclization reactions involving phenols can lead to the formation of heterocyclic structures like dihydrobenzofurans. researchgate.netmdpi.com The phenolic hydroxyl group can act as an internal nucleophile, attacking a suitably positioned unsaturated system introduced via cross-coupling, leading to the formation of fused oxygen-containing rings.

Precursor for Advanced Aromatic and Heterocyclic Systems

The products obtained from the initial cross-coupling of this compound serve as versatile precursors for more complex aromatic and heterocyclic systems.

From Sonogashira Products: The 2-alkynyl derivatives are key intermediates for synthesizing heterocycles such as indoles, benzofurans, and isoquinolines through various cyclization strategies. nih.gov For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can yield substituted benzo[b]furans. organic-chemistry.org

From Suzuki Products: The biaryl structures formed via Suzuki coupling are core components of many pharmaceuticals, agrochemicals, and materials. nih.gov The presence of the hydroxyl and methylthio groups on one of the aryl rings provides handles for subsequent synthetic modifications to build polycyclic aromatic systems or complex ligands. The synthesis of thiophenyl-indazoles via Suzuki coupling demonstrates the utility of this approach in constructing advanced heterocyclic frameworks. mdpi.com

Utility in Modular Synthesis and Chemical Library Generation

The robust and versatile nature of palladium-catalyzed cross-coupling reactions makes this compound an excellent building block for modular synthesis and the generation of chemical libraries. rsc.org By using a common scaffold (the phenol) and varying the coupling partner in Suzuki, Sonogashira, or other coupling reactions, a large and diverse set of analogues can be rapidly synthesized. researchgate.net This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is required to optimize biological activity. The ability to generate a library of aryloxazolines from iodo-containing precursors is one such example of this modular approach. researchgate.net

Strategic Derivatizations for Introduction of Complex Functionalities

Beyond its role in C-C bond formation, the other functional groups of this compound allow for strategic derivatizations.

Phenolic Hydroxyl Group: The phenol group can be readily converted into an ether (e.g., via Williamson ether synthesis) or an ester. It can also be transformed into a triflate (-OTf), which is an excellent leaving group in its own right for palladium-catalyzed couplings, sometimes offering different reactivity or compatibility compared to the iodide. nih.gov

Methylthio Group: The sulfur atom can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO₂). This modification dramatically alters the electronic properties of the aromatic ring, making it more electron-poor. This can influence the reactivity in subsequent synthetic steps or be a desired feature in the final target molecule for modulating its biological or material properties.

These derivatizations, combined with the cross-coupling potential of the iodo group, provide a rich platform for creating a wide array of highly functionalized and complex molecules from a single, versatile starting material.

Conclusion and Future Research Perspectives

Summary of Established Research Domains for 2-Iodo-5-(methylthio)phenol

While dedicated research focusing exclusively on this compound is not extensively documented, its utility can be inferred from the well-established chemistry of its constituent functional groups. The primary role of this compound and its close analogs in the scientific literature is as a versatile intermediate in organic synthesis.

The presence of an iodo group on the aromatic ring makes it a prime candidate for a variety of metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive partners in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.

The phenolic hydroxyl group offers a handle for etherification or esterification, allowing for the introduction of diverse substituents. Furthermore, the hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions. The methylthio group can also influence the electronic properties of the aromatic ring and can be a site for further chemical modification, such as oxidation to a sulfoxide (B87167) or sulfone, thereby modulating the reactivity and properties of the molecule.

Identification of Emerging Synthetic Strategies and Methodological Advancements

Modern organic synthesis continually seeks more efficient and selective methods. For a molecule like this compound, several emerging strategies are noteworthy.

Advanced Cross-Coupling Reactions: While traditional palladium-catalyzed couplings are standard, recent advancements involve the use of more sophisticated catalyst systems. This includes the use of specialized ligands that allow for lower catalyst loadings, milder reaction conditions, and broader substrate scopes. Copper-catalyzed Ullmann-type reactions, for instance, have seen a resurgence for the formation of carbon-oxygen and carbon-nitrogen bonds and are highly relevant for derivatizing the phenolic moiety. mdpi.comnih.gov Research into the Ullmann coupling of aryl iodides with phenols, often utilizing catalysts like copper iodide (CuI) and picolinic acid, demonstrates a robust method for creating diaryl ethers. mdpi.com

Directed Ortho-Metalation (DoM): The phenolic hydroxyl group is a potent directing group for ortho-lithiation. This strategy could allow for the selective introduction of a functional group at the position adjacent to the hydroxyl group, further increasing the molecular complexity.

Halogen-Dance Reactions: Aryl iodides can undergo base-induced "halogen-dance" reactions, where the iodine atom migrates to a different position on the aromatic ring. This isomerization, followed by trapping with an electrophile, could provide access to constitutional isomers that are otherwise difficult to synthesize.

Late-Stage Functionalization: The concept of late-stage functionalization, where key structural modifications are introduced at the end of a synthetic sequence, is a powerful tool. This compound can be seen as a building block amenable to this approach, where the iodo- and hydroxyl groups can be sequentially and selectively modified to build a library of complex derivatives.

Exploration of Uncharted Reactivity Pathways and Mechanistic Insights

The combination of three distinct functional groups on a single aromatic ring opens up avenues for unexplored reactivity.

Synergistic Reactivity: The interplay between the hydroxyl, iodo, and methylthio groups is a key area for investigation. The electron-donating nature of the hydroxyl and methylthio groups can influence the reactivity of the aryl iodide in coupling reactions. Mechanistic studies could elucidate how these groups affect the rates of oxidative addition and reductive elimination in palladium catalytic cycles.

Oxidation of the Thioether: The methylthio group is readily oxidizable to a sulfoxide and then to a sulfone. This transformation would dramatically alter the electronic nature of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group. This electronic switch would, in turn, profoundly impact the reactivity of the aryl iodide and the acidity of the phenol (B47542). The resulting sulfone-iodophenol could be a substrate for nucleophilic aromatic substitution reactions, a pathway not typically accessible for the parent thioether.

Photoredox Catalysis: The aryl iodide bond is susceptible to cleavage under photoredox conditions, generating an aryl radical. This reactive intermediate could participate in a variety of transformations, such as additions to alkenes or alkynes, or C-H functionalization reactions, offering a complementary approach to traditional metal-catalyzed methods.

Mechanistic Probes: The compound itself could serve as a mechanistic probe. For example, in a reaction involving multiple potential sites, the relative reactivity of the three functional groups could provide valuable insight into the mechanism of a newly developed transformation.

Potential for Design of Novel Organic Reaction Methodologies

The unique structure of this compound makes it an attractive starting point for the development of novel, efficient synthetic methodologies.

Multi-Component Reactions: A reaction could be designed where the phenol, aryl iodide, and a third reactant are brought together in a single pot with multiple catalysts to achieve a rapid increase in molecular complexity. For instance, a one-pot sequence could involve an O-alkylation of the phenol, followed by a Suzuki coupling at the iodo position.

Orthogonal Tandem Reactions: The functional groups present are largely orthogonal in their reactivity, meaning one can be reacted selectively in the presence of the others. This allows for the design of tandem or cascade reactions. One could envision a process starting with a Sonogashira coupling at the iodo-position, followed by an intramolecular cyclization involving the phenolic oxygen and the newly installed alkyne, leading to the formation of benzofuran (B130515) derivatives.

Divergent Synthesis Platform: this compound can serve as a scaffold for divergent synthesis. A single starting material could lead to a wide array of structurally diverse products. For example, one branch of a synthetic tree could involve chemistry at the iodo-position, another could involve derivatization of the phenol, and a third could involve oxidation of the thioether followed by subsequent reactions of the resulting sulfone. This approach is highly valuable for the generation of compound libraries for drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Iodo-5-(methylthio)phenol in a laboratory setting?

- Methodological Answer : The synthesis typically involves sequential functionalization of phenol derivatives. A common approach starts with selective iodination of 5-(methylthio)phenol using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize over-iodination . Alternatively, Ullmann coupling can introduce iodine via copper-catalyzed aryl halide formation, followed by thioether formation using methylthiolate nucleophiles . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC-MS : To assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. The methylthio group shows a singlet near δ 2.5 ppm, while aromatic protons exhibit coupling patterns consistent with iodine's electron-withdrawing effects .

- Melting Point Analysis : Compare observed values (e.g., 107–110°C) with literature data to verify consistency .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood due to potential volatility .

- Waste Disposal : Segregate iodine-containing waste and neutralize with sodium thiosulfate before disposal. Consult institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How does the methylthio group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methylthio group acts as a weak directing group, competing with iodine in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). To prioritize iodophenyl reactivity, use bulky ligands (e.g., SPhos) and mild bases (K₂CO₃) in toluene/water biphasic systems. Kinetic studies via GC-MS can track aryl iodide consumption rates .

Q. What advanced spectroscopic techniques resolve structural ambiguities in iodinated phenol derivatives?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction confirms iodine and methylthio substituent positions, especially when NMR signals overlap .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺ at m/z 266.9412 for C₇H₇IOS) to distinguish isotopic patterns of iodine .

Q. How can researchers assess the environmental persistence of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation kinetics in buffered solutions (pH 4–9) at 25°C using UV-Vis spectroscopy (λmax ≈ 270 nm). Iodine substitution slows hydrolysis compared to non-halogenated analogs .

- Photodegradation : Expose solutions to UV light (254 nm) and quantify byproducts via LC-QTOF-MS to identify cleavage products (e.g., iodide ions, sulfonic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.